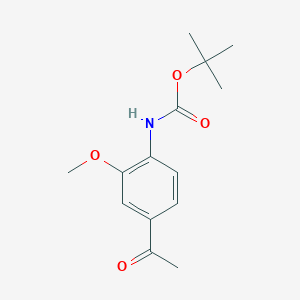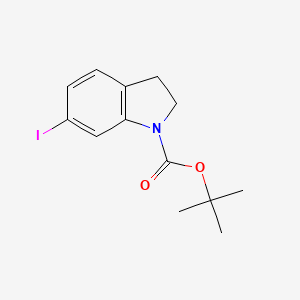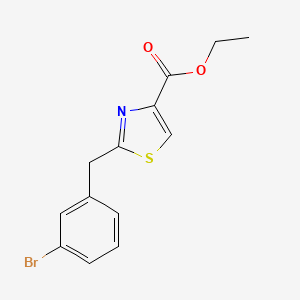
4-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
Descripción general
Descripción
4-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide, commonly known as EPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. EPPB is a sulfonamide derivative that is a potent inhibitor of the protein phosphatase 2A (PP2A), an enzyme that plays a crucial role in regulating cellular processes.
Mecanismo De Acción
EPPB inhibits 4-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide by binding to the catalytic subunit of the enzyme, thereby preventing its activity. This leads to the accumulation of phosphorylated proteins, which can have downstream effects on various cellular processes. EPPB has been shown to be a potent and selective inhibitor of 4-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide, with minimal off-target effects.
Biochemical and Physiological Effects
EPPB has been shown to have various biochemical and physiological effects in different cellular systems. In cancer cells, EPPB has been shown to induce cell death by promoting apoptosis and inhibiting cell proliferation. In neuronal cells, EPPB has been shown to protect against oxidative stress and neuroinflammation. EPPB has also been shown to have antiviral effects against several viruses, including influenza and human papillomavirus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using EPPB in lab experiments is its potency and selectivity as a 4-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide inhibitor. This makes it a valuable tool for studying the function of 4-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide in various cellular processes and disease states. Another advantage is its stability and solubility, which makes it easy to handle and use in experiments. However, one limitation of using EPPB is its potential toxicity, which may limit its use in certain experimental systems.
Direcciones Futuras
There are several future directions for research on EPPB. One area of interest is the development of EPPB analogs with improved potency and selectivity as 4-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide inhibitors. Another area of interest is the use of EPPB in combination with other drugs or therapies to enhance their efficacy. Additionally, the potential therapeutic applications of EPPB in various diseases, including cancer and neurodegenerative disorders, warrant further investigation.
Aplicaciones Científicas De Investigación
EPPB has been extensively used in scientific research as a tool to study the function of 4-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide. 4-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a ubiquitous serine/threonine phosphatase that plays a crucial role in regulating various cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of 4-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has been implicated in the development and progression of various diseases, including cancer, neurodegenerative disorders, and viral infections. EPPB has been shown to be a potent and selective inhibitor of 4-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide, making it a valuable tool for studying the function of this enzyme in various cellular processes and disease states.
Propiedades
IUPAC Name |
4-ethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-2-26-19-9-11-20(12-10-19)28(24,25)22-13-6-14-23-15-16-27-21(17-23)18-7-4-3-5-8-18/h3-5,7-12,21-22H,2,6,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNUXSISRGKJDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![4-[(Pyridin-3-ylmethyl)sulfanyl]benzoic acid](/img/structure/B3316675.png)